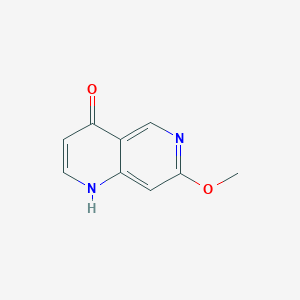
7-Methoxy-1H-1,6-naphthyridin-4-one
Descripción general
Descripción
7-Methoxy-1H-1,6-naphthyridin-4-one, also known as MN, is a heterocyclic compound with potential applications in various fields. It has a molecular formula of C9H8N2O2 and a molecular weight of 176.175 .
Molecular Structure Analysis
The molecular structure of 7-Methoxy-1H-1,6-naphthyridin-4-one consists of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This compound can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,6-naphthyridines have been explored extensively . These include one-pot domino sequential reactions to construct dibenzo fused-1,6-naphthyridines using palladium as a catalyst .Aplicaciones Científicas De Investigación
Multivalent Scaffold in Medicinal Chemistry
7-Methoxy-1H-1,6-naphthyridin-4-one is part of the 1,6-naphthyridine motif, a multivalent scaffold in medicinal chemistry. It has various bioactivities when substituted appropriately. For instance, incorporating a cyclic urea pharmacophore into this framework has led to the discovery of new classes of c-Met kinase inhibitors (Wang et al., 2013).
Methoxylation Studies
Methoxylation in the 7H-naphtho[1,2,3-i,j][2,7]naphthyridin-7-one system (sampangine) shows regioselectivity can be influenced by reaction conditions, demonstrating the compound's versatile chemical properties (Zjawiony et al., 1997).
Synthesis and Biomedical Applications
1,6-Naphthyridin-2(1H)-ones, including 7-Methoxy-1H-1,6-naphthyridin-4-one, are part of a family of compounds known for their ligand properties for various receptors in the body. These structures have over 17,000 compounds, indicating a broad scope for biomedical applications (Oliveras et al., 2021).
Antitumor Activity
Compounds derived from 7-Methoxy-1H-1,6-naphthyridin-4-one have been studied for their potential in cancer treatment. For example, 2-arylnaphthyridin-4-ones have shown promise as potent antitumor agents, particularly against tumorigenic cell lines (Liu et al., 2015).
Enzyme Inhibitory Activity
This compound has also been part of studies focusing on enzyme inhibition. For instance, hexahydro-1,6-naphthyridines synthesized from 7-Methoxy-1H-1,6-naphthyridin-4-one were assayed for acetylcholinesterase (AChE) inhibitory activity, revealing potential uses in neurological disorders (Almansour et al., 2015).
Propiedades
IUPAC Name |
7-methoxy-1H-1,6-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-4-7-6(5-11-9)8(12)2-3-10-7/h2-5H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADPYHKTKLDHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=O)C=CNC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705263 | |
| Record name | 7-Methoxy-1,6-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1H-1,6-naphthyridin-4-one | |
CAS RN |
952138-18-0 | |
| Record name | 7-Methoxy-1,6-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride](/img/structure/B1396459.png)
![[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride](/img/structure/B1396460.png)
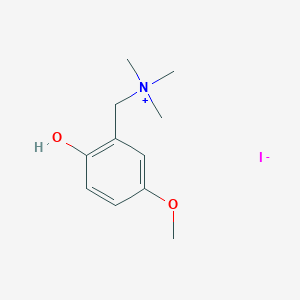
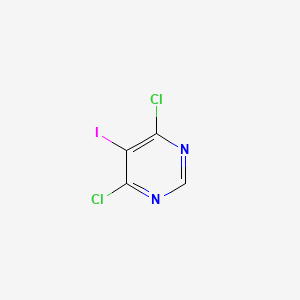
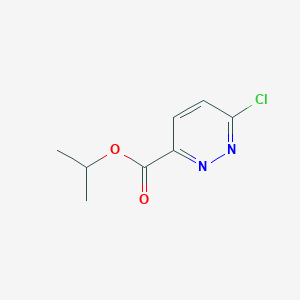
![ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1396468.png)
![2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396470.png)
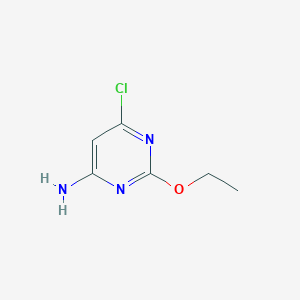
![2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396472.png)
![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1396473.png)
![2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1396476.png)